REACTION_CXSMILES
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Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.[F:10][C:11]([F:23])([F:22])[O:12][C:13]1[CH:14]=[C:15](B(O)O)[CH:16]=[CH:17][CH:18]=1>>[F:9][C:4]1[CH:3]=[C:2]([C:15]2[CH:16]=[CH:17][CH:18]=[C:13]([O:12][C:11]([F:10])([F:22])[F:23])[CH:14]=2)[CH:8]=[CH:7][C:5]=1[NH2:6]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(N)C=C1)F
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Name
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|
Quantity
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1.4 g
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Type
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reactant
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Smiles
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FC(OC=1C=C(C=CC1)B(O)O)(F)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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FC=1C=C(C=CC1N)C1=CC(=CC=C1)OC(F)(F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |